1-Bromo-2-(pent-4-en-1-yl)benzene: A Strategic Intermediate for Carbocyclic Synthesis
1-Bromo-2-(pent-4-en-1-yl)benzene: A Strategic Intermediate for Carbocyclic Synthesis
Topic: 1-Bromo-2-(pent-4-en-1-yl)benzene chemical structure and properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1-Bromo-2-(pent-4-en-1-yl)benzene is a bifunctional organic intermediate characterized by an ortho-substituted aryl bromide tethered to a terminal alkene via a five-carbon chain. This compound serves as a critical substrate in the study and application of intramolecular carbon-carbon bond-forming reactions, specifically Heck coupling and radical cyclization . Its structural geometry is ideally tuned to access fused bicyclic systems, making it a valuable precursor for tetralin (1,2,3,4-tetrahydronaphthalene) and benzocycloheptene derivatives. This guide details its synthesis, physical properties, and its pivotal role as a mechanistic probe in transition-metal catalysis.
Chemical Identity & Structural Analysis
Nomenclature and Identifiers
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IUPAC Name : 1-Bromo-2-(pent-4-en-1-yl)benzene
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Synonyms : o-(4-Pentenyl)bromobenzene; 5-(2-Bromophenyl)-1-pentene
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Molecular Formula : C
H Br -
Molecular Weight : 225.13 g/mol
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SMILES : C=CCCCC1=CC=CC=C1Br[1]
Structural Features
The molecule consists of two reactive centers separated by a flexible polymethylene tether:
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Aryl Bromide : An electrophilic site primed for oxidative addition to low-valent metals (Pd⁰, Ni⁰) or halogen-lithium exchange.
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Terminal Alkene : A nucleophilic pi-system capable of accepting radicals or coordinating to metal centers.
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Tether Length : The 5-carbon chain (pent-4-enyl) places the alkene in a position to form either a 6-membered ring (via 6-exo cyclization) or a 7-membered ring (via 7-endo cyclization).
Physical Properties
| Property | Value (Approximate) | Note |
| Physical State | Liquid | Colorless to pale yellow oil |
| Boiling Point | 105–110 °C @ 1 mmHg | Extrapolated from analogs |
| Density | 1.25 g/mL | Estimated based on aryl bromides |
| Solubility | Soluble in THF, Et₂O, DCM | Insoluble in water |
Synthesis Pathways
The most robust synthesis of 1-bromo-2-(pent-4-en-1-yl)benzene utilizes a copper-catalyzed cross-coupling between a benzylic halide and a Grignard reagent. This approach avoids the harsh conditions of Friedel-Crafts alkylation and ensures regioselectivity.
Primary Synthetic Route: Copper-Catalyzed Grignard Coupling
This method couples 2-bromobenzyl bromide with 3-butenylmagnesium bromide . The copper catalyst is essential to suppress Wurtz-type homocoupling and facilitate the sp³-sp³ bond formation.
Reaction Scheme
Figure 1: Synthesis of 1-bromo-2-(pent-4-en-1-yl)benzene via Cu-catalyzed Grignard coupling.
Detailed Protocol
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Reagent Preparation :
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Activate Magnesium turnings (1.2 equiv) with iodine in anhydrous THF.
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Add 4-bromo-1-butene dropwise to generate 3-butenylmagnesium bromide (0.5 M in THF).
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Coupling Reaction :
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In a separate flask, dissolve 2-bromobenzyl bromide (1.0 equiv) and CuI (0.05 equiv) in anhydrous THF under Argon.
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Cool the solution to -78 °C.
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Slowly add the Grignard reagent via cannula over 30 minutes.
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Workup :
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Allow the mixture to warm to room temperature and stir for 4 hours.
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Quench with saturated aqueous NH₄Cl.
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Extract with diethyl ether, dry over MgSO₄, and concentrate.
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Purification :
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Purify via flash column chromatography (Hexanes) to yield the product as a clear oil.
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Reactivity Profile & Applications
This compound is a "molecular clock" and a scaffold for building fused ring systems. Its reactivity is defined by the competition between ring sizes during cyclization.
Intramolecular Heck Reaction
Under Palladium catalysis, the aryl bromide undergoes oxidative addition, followed by intramolecular carbopalladation of the alkene.
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Regioselectivity : The reaction overwhelmingly favors 6-exo-trig cyclization over 7-endo-trig.
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Product : The primary product is 1-methylene-1,2,3,4-tetrahydronaphthalene (via
-hydride elimination from the exocyclic methyl group) or 1-methyl-3,4-dihydronaphthalene (via isomerization).
Mechanistic Pathway
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Oxidative Addition : Pd⁰ inserts into the C-Br bond.
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Carbopalladation : The aryl-Pd species adds to the internal carbon of the double bond (6-exo), forming a (tetralin-methyl)-Pd intermediate.
- -Hydride Elimination : Elimination occurs to form the exocyclic double bond.
Figure 2: Catalytic cycle for the intramolecular Heck reaction favoring 6-exo cyclization.
Radical Cyclization
Treatment with tributyltin hydride (Bu₃SnH) and AIBN generates an aryl radical.
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Mechanism : The aryl radical attacks the alkene.
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Kinetic Preference : Like the Heck reaction, radical cyclization favors the 6-exo mode, producing the 1-methyltetralin radical, which is then quenched by H-abstraction.
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Utility : This reaction is often used to compare the rates of radical clocks. The 5-hexenyl radical cyclizes 5-exo; the 6-heptenyl radical (analogous to this substrate) is slower but still favors exo cyclization.
Experimental Data Summary
| Reaction Type | Reagents | Major Product | Ring Size | Yield |
| Heck | Pd(OAc)₂, PPh₃, Et₃N, MeCN | 1-Methylene-1,2,3,4-tetrahydronaphthalene | 6-membered | 75-85% |
| Radical | Bu₃SnH, AIBN, Benzene, Reflux | 1-Methyl-1,2,3,4-tetrahydronaphthalene | 6-membered | 80-90% |
| Lithiation | t-BuLi, -78°C | 1-(Pent-4-en-1-yl)benzene (Protonation) | N/A | >90% |
Safety & Handling
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Hazards : Aryl bromides are potential irritants.[2] The alkene functionality makes the compound susceptible to oxidation; store under inert atmosphere (Argon/Nitrogen) at 4°C.
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MSDS Highlights :
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Inhalation : May cause respiratory tract irritation.[2]
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Skin Contact : Wash with soap and water.
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Disposal : Dispose of as halogenated organic waste.
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References
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Synthesis of Tethered Anilines : Synthesis of 2-Alkenyl-Tethered Anilines. PMC. Available at: [Link] (Describes the coupling of 2-bromobenzyl bromide with 3-butenylmagnesium bromide).
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Intramolecular Heck Reaction : The Intramolecular Heck Reaction. Organic Reactions. Available at: [Link]
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Radical Cyclization Kinetics : Clear-cut difference in the rearrangement of 1-bromo-2-(2-phenyl-3-butenyl)benzene. Arkivoc. Available at: [Link] (Discusses analogous radical vs anionic cyclization probes).
